molecular formula C8H5N3O5S B11524372 3-Methoxy-4,6-dinitro-1,2-benzothiazole

3-Methoxy-4,6-dinitro-1,2-benzothiazole

Cat. No.: B11524372
M. Wt: 255.21 g/mol
InChI Key: FJCIAQASKYZDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4,6-dinitro-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,6-dinitro-1,2-benzothiazole typically involves the nitration of 3-methoxy-1,2-benzothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,6-dinitro-1,2-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

3-Methoxy-4,6-dinitro-1,2-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4,6-dinitro-1,2-benzothiazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-nitro-1,2-benzothiazole
  • 4,6-Dinitro-1,2-benzothiazole
  • 3-Methoxy-1,2-benzothiazole

Comparison

3-Methoxy-4,6-dinitro-1,2-benzothiazole is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and reactivity patterns due to the combined effects of these functional groups.

Properties

Molecular Formula

C8H5N3O5S

Molecular Weight

255.21 g/mol

IUPAC Name

3-methoxy-4,6-dinitro-1,2-benzothiazole

InChI

InChI=1S/C8H5N3O5S/c1-16-8-7-5(11(14)15)2-4(10(12)13)3-6(7)17-9-8/h2-3H,1H3

InChI Key

FJCIAQASKYZDMR-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.